molecular formula C15H14N4O4S B7101988 Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate

Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate

Cat. No.: B7101988
M. Wt: 346.4 g/mol
InChI Key: HGLHNHSVWYJMLV-UHFFFAOYSA-N
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Description

Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,5-a]pyridine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the cyanomethyl group: This step often involves the use of cyanomethylating agents such as cyanomethyl bromide.

    Attachment of the prop-2-ynyl group: This can be done through alkylation reactions using prop-2-ynyl halides.

    Incorporation of the sulfamoyl group: This step typically involves the reaction of the intermediate compound with sulfamoyl chloride or similar reagents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups in the molecule.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting a particular biochemical pathway. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds, such as:

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Indole derivatives: Indoles are another class of heterocyclic compounds with diverse biological activities, but they have a different core structure compared to imidazo[1,5-a]pyridines.

    Benzimidazoles: These compounds also have a similar heterocyclic structure but differ in the arrangement of nitrogen atoms within the ring system.

Properties

IUPAC Name

ethyl 1-[cyanomethyl(prop-2-ynyl)sulfamoyl]imidazo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c1-3-9-18(11-8-16)24(21,22)14-12-7-5-6-10-19(12)13(17-14)15(20)23-4-2/h1,5-7,10H,4,9,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGLHNHSVWYJMLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=C2N1C=CC=C2)S(=O)(=O)N(CC#C)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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